Cas no 898755-61-8 (Ethyl 7-2-(azetidinomethyl)phenyl-7-oxoheptanoate)

Ethyl 7-[2-(azetidinomethyl)phenyl]-7-oxoheptanoate is a specialized organic compound featuring a phenyl ring substituted with an azetidinomethyl group and a ketoester side chain. Its unique structure, combining an azetidine moiety with a seven-carbon aliphatic chain terminated by an ethyl ester, makes it a valuable intermediate in synthetic organic chemistry. The compound is particularly useful in the development of pharmacologically active molecules, leveraging the azetidine ring's conformational rigidity and the ketoester's reactivity for further functionalization. Its well-defined synthetic pathway and stability under standard conditions enhance its utility in medicinal chemistry research, particularly for targeting specific biological pathways or constructing complex heterocyclic frameworks.
Ethyl 7-2-(azetidinomethyl)phenyl-7-oxoheptanoate structure
898755-61-8 structure
Product name:Ethyl 7-2-(azetidinomethyl)phenyl-7-oxoheptanoate
CAS No:898755-61-8
MF:C19H27NO3
Molecular Weight:317.4226
CID:1946036
PubChem ID:24725345

Ethyl 7-2-(azetidinomethyl)phenyl-7-oxoheptanoate 化学的及び物理的性質

名前と識別子

    • ETHYL 7-[2-(AZETIDINOMETHYL)PHENYL]-7-OXOHEPTANOATE
    • ethyl 7-[2-(azetidin-1-ylmethyl)phenyl]-7-oxo-heptanoate
    • LogP
    • ethyl 7-[2-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate
    • Ethyl 7-[2-(azetidinoMethyl)phenyl)]-7-oxoheptanoate
    • ETHYL 7-[2-(AZETIDIN-1-YLMETHYL)PHENYL)]-7-OXOHEPTANOATE
    • AKOS016020657
    • 898755-61-8
    • SB52088
    • Ethyl 7-{2-[(azetidin-1-yl)methyl]phenyl}-7-oxoheptanoate
    • Ethyl7-(2-(azetidin-1-ylmethyl)phenyl)-7-oxoheptanoate
    • MS-21483
    • Ethyl 7-(2-(azetidin-1-ylmethyl)phenyl)-7-oxoheptanoate
    • DTXSID10643740
    • Ethyl 7-2-(azetidinomethyl)phenyl-7-oxoheptanoate
    • MDL: MFCD03842628
    • インチ: InChI=1S/C19H27NO3/c1-2-23-19(22)12-5-3-4-11-18(21)17-10-7-6-9-16(17)15-20-13-8-14-20/h6-7,9-10H,2-5,8,11-15H2,1H3
    • InChIKey: XOYHVBYKBWZVDU-UHFFFAOYSA-N
    • SMILES: CCOC(=O)CCCCCC(=O)C1=CC=CC=C1CN2CCC2

計算された属性

  • 精确分子量: 317.19900
  • 同位素质量: 317.19909372Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 23
  • 回転可能化学結合数: 11
  • 複雑さ: 379
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3
  • トポロジー分子極性表面積: 46.6Ų

じっけんとくせい

  • PSA: 46.61000
  • LogP: 3.52650

Ethyl 7-2-(azetidinomethyl)phenyl-7-oxoheptanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM284223-5g
Ethyl 7-(2-(azetidin-1-ylmethyl)phenyl)-7-oxoheptanoate
898755-61-8 95%
5g
$1320 2021-06-09
Key Organics Ltd
MS-21483-1G
Ethyl 7-[2-(azetidinomethyl)phenyl]-7-oxoheptanoate
898755-61-8 >95%
1g
£531.00 2025-02-09
TRC
E097365-500mg
Ethyl 7-[2-(azetidinomethyl)phenyl]-7-oxoheptanoate
898755-61-8
500mg
$ 735.00 2022-06-02
Chemenu
CM284223-1g
Ethyl 7-(2-(azetidin-1-ylmethyl)phenyl)-7-oxoheptanoate
898755-61-8 95%
1g
$450 2023-03-07
Chemenu
CM284223-1g
Ethyl 7-(2-(azetidin-1-ylmethyl)phenyl)-7-oxoheptanoate
898755-61-8 95%
1g
$409 2021-06-09
Crysdot LLC
CD11024461-1g
Ethyl 7-(2-(azetidin-1-ylmethyl)phenyl)-7-oxoheptanoate
898755-61-8 95+%
1g
$433 2024-07-19
Crysdot LLC
CD11024461-5g
Ethyl 7-(2-(azetidin-1-ylmethyl)phenyl)-7-oxoheptanoate
898755-61-8 95+%
5g
$1401 2024-07-19
Key Organics Ltd
MS-21483-5G
Ethyl 7-[2-(azetidinomethyl)phenyl]-7-oxoheptanoate
898755-61-8 >95%
5g
£1715.00 2025-02-09
TRC
E097365-250mg
Ethyl 7-[2-(azetidinomethyl)phenyl]-7-oxoheptanoate
898755-61-8
250mg
$ 440.00 2022-06-02

Ethyl 7-2-(azetidinomethyl)phenyl-7-oxoheptanoate 関連文献

Ethyl 7-2-(azetidinomethyl)phenyl-7-oxoheptanoateに関する追加情報

Ethyl 7-2-(azetidinomethyl)phenyl-7-oxoheptanoate: A Comprehensive Overview

Ethyl 7-2-(azetidinomethyl)phenyl-7-oxoheptanoate, with CAS No. 898755-61-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an azetidine ring with a phenyl group and an ester functional group. The azetidinomethyl moiety plays a crucial role in determining the compound's properties and potential applications.

Recent studies have highlighted the importance of azetidine-containing compounds in drug discovery. The phenyl group in Ethyl 7-2-(azetidinomethyl)phenyl-7-oxoheptanoate contributes to its aromatic stability, while the ester linkage enhances its solubility and bioavailability. These features make it a promising candidate for various therapeutic applications.

The synthesis of Ethyl 7-2-(azetidinomethyl)phenyl-7-oxoheptanoate involves a multi-step process that includes the formation of the azetidine ring and subsequent coupling reactions. Researchers have optimized these steps to achieve higher yields and better purity, ensuring that the compound is suitable for advanced biological testing.

In terms of pharmacological activity, Ethyl 7-2-(azetidinomethyl)phenyl-7-oxoheptanoate has shown potential as an anti-inflammatory agent. Studies conducted in vitro have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting its role in managing chronic inflammatory diseases. Furthermore, preliminary in vivo experiments indicate that the compound may also possess anti-tumor properties, making it a valuable lead for cancer drug development.

The longevity of this compound's effects is another area of interest. Researchers are exploring its stability under various physiological conditions to determine its suitability for sustained-release drug delivery systems. This aspect is critical for ensuring patient compliance and maximizing therapeutic outcomes.

Ethyl 7-2-(azetidinomethyl)phenyl-7-oxoheptanoate also finds applications in materials science. Its unique structure allows for the formation of self-assembled monolayers, which have potential uses in nanotechnology and surface modification. This dual applicability underscores the compound's versatility across multiple scientific disciplines.

Looking ahead, ongoing research aims to further elucidate the molecular mechanisms underlying Ethyl 7-2-(azetidinomethyl)phenyl-7-oxoheptanoate's biological activities. Advanced computational models are being employed to predict its interactions with target proteins, paving the way for rational drug design.

In conclusion, Ethyl 7-2-(azetidinomethyl)phenyl-7-oxoheptanoate represents a compelling example of how structural complexity can translate into functional diversity. With continued research, this compound holds the promise of advancing both medical treatments and materials innovation.

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